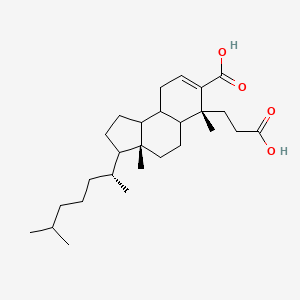
Diels' Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diels’ Acid, also known as 3-sulfolene, is a chemical compound that plays a significant role in organic synthesis. It is primarily used as a precursor in the Diels-Alder reaction, a powerful and widely used method for forming six-membered rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diels’ Acid can be synthesized through the reaction of butadiene with sulfur dioxide. This reaction forms 3-sulfolene, which can be further purified through recrystallization. The reaction conditions typically involve moderate temperatures and the presence of a solvent such as xylene .
Industrial Production Methods
On an industrial scale, Diels’ Acid is produced using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic reaction between butadiene and sulfur dioxide but is optimized for large-scale production with enhanced safety measures and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diels’ Acid undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert it into sulfoxides.
Substitution: It can participate in substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfoxides, and various substituted compounds depending on the specific reagents and conditions used .
Scientific Research Applications
Diels’ Acid has numerous applications in scientific research, including:
Chemistry: It is widely used in the synthesis of complex organic molecules through the Diels-Alder reaction.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, agrochemicals, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Diels’ Acid in the Diels-Alder reaction involves a concerted pericyclic reaction. This means that the reaction occurs in a single step without intermediates. The diene and dienophile interact through a cyclic transition state, leading to the formation of a six-membered ring. The reaction is governed by orbital symmetry considerations and is classified as a [4+2] cycloaddition .
Comparison with Similar Compounds
Similar Compounds
Maleic Anhydride: Another common dienophile used in Diels-Alder reactions.
Benzoquinone: Known for its high reactivity in Diels-Alder reactions.
Propenal: An electron-withdrawing group that enhances the reactivity of the dienophile.
Uniqueness
Diels’ Acid is unique due to its ability to act as both a diene and a dienophile in Diels-Alder reactions. This dual functionality makes it a versatile compound in organic synthesis, allowing for the formation of a wide range of complex molecules .
Properties
Molecular Formula |
C27H44O4 |
|---|---|
Molecular Weight |
432.6 g/mol |
IUPAC Name |
(3aR,6R)-6-(2-carboxyethyl)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-2,3,4,5,5a,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalene-7-carboxylic acid |
InChI |
InChI=1S/C27H44O4/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23(25(30)31)27(5,16-14-24(28)29)22(19)13-15-26(20,21)4/h10,17-22H,6-9,11-16H2,1-5H3,(H,28,29)(H,30,31)/t18-,19?,20?,21?,22?,26-,27-/m1/s1 |
InChI Key |
QJUQBYMZJRWYDP-AOQTZIGRSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)C1CCC2[C@@]1(CCC3C2CC=C([C@]3(C)CCC(=O)O)C(=O)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C(C3(C)CCC(=O)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


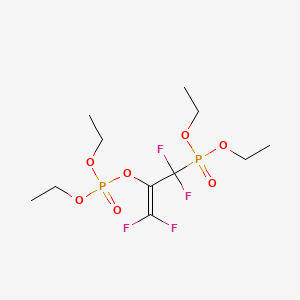
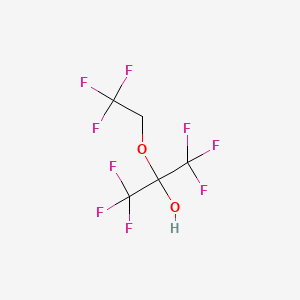
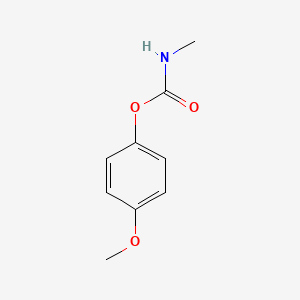
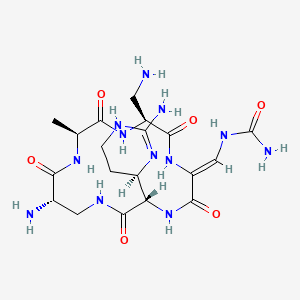
![2-[[2-(trifluoromethyl)phenyl]methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13418073.png)

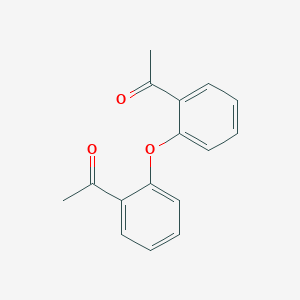
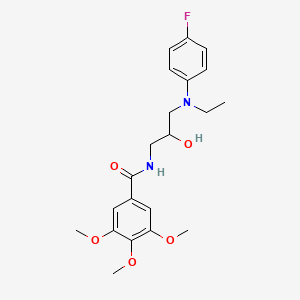



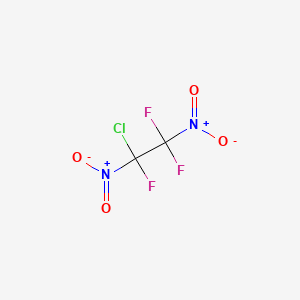
![3-Ethyl 5-Methyl 4-(2-Chlorophenyl)-2-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-6-methyl-3,5-pyridinedicarboxylate](/img/structure/B13418134.png)

